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Compound of Interest

Compound Name: Enofelast

CAS No.: 125722-16-9

Cat. No.: B1667061

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on designing and troubleshooting experiments related to the drug

interactions of Enalapril.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Enalapril and its active metabolite,

enalaprilat?

A1: Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1][2][3]

Enalaprilat is a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[4][5] ACE is a

key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting

angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the

secretion of aldosterone, which leads to sodium and water retention.[3][5] By inhibiting ACE,

enalaprilat decreases the levels of angiotensin II, leading to vasodilation and reduced

aldosterone secretion, which in turn lowers blood pressure.[1][4][5]
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Q2: Does Enalapril have a high potential for cytochrome P450 (CYP) enzyme-mediated drug

interactions?

A2: Enalapril has a low potential for CYP450-mediated drug interactions. It is primarily

metabolized to enalaprilat through hydrolysis, and further hepatic metabolism is minimal.[2]

Enalapril does not significantly interact with the cytochrome P450 system and is considered to

have low CYP inhibitory promiscuity.[1][2] However, some studies have explored the effects of

Enalapril on the expression of certain CYP enzymes. For instance, one study noted that

Enalapril treatment could reverse diet-induced changes in hepatic and renal CYP-mediated

eicosanoid metabolism.[6]

Q3: What are the known transporter-mediated interactions for Enalapril and enalaprilat?

A3: The active metabolite, enalaprilat, is eliminated by the kidneys through both glomerular

filtration and active tubular secretion.[7] Studies have shown that enalaprilat is a substrate for

Organic Anion Transporter 3 (OAT3) and Organic Anion Transporter 4 (OAT4) in the renal

proximal tubule. However, the affinity for these transporters is low.[7] Due to this low affinity,

clinically significant drug-drug interactions at the transporter level are not generally expected to

necessitate dose adjustments for Enalapril or other OAT3 substrates.[7] Untransformed

enalapril can be excreted into the bile via Multidrug Resistance-Associated Protein 2 (MRP2).

[7]

Q4: What are the major classes of drugs that are known to interact with Enalapril?

A4: Enalapril has known interactions with several classes of drugs, which can be

pharmacodynamic or pharmacokinetic in nature. Major interacting classes include:

Diuretics: Co-administration can lead to an excessive drop in blood pressure.[8]

Potassium-sparing diuretics, potassium supplements, or salt substitutes containing

potassium: These can increase the risk of hyperkalemia (high potassium levels).[8][9]

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs can reduce the antihypertensive

effect of Enalapril and increase the risk of renal impairment.

Other antihypertensive agents: Additive effects can lead to hypotension.[9]
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Lithium: Enalapril can decrease the renal clearance of lithium, increasing the risk of lithium

toxicity.[9]

Dual RAAS blockade (with ARBs or aliskiren): This combination is associated with an

increased risk of hypotension, hyperkalemia, and renal impairment.

Troubleshooting Guides
Scenario 1: Inconsistent IC50 values in a CYP450 inhibition assay with Enalaprilat.

Problem: High variability in the calculated IC50 values for enalaprilat in an in vitro CYP

inhibition assay.

Possible Causes & Troubleshooting Steps:

Low Inhibitory Potency: Enalaprilat is a weak inhibitor of CYP enzymes. Ensure the

concentration range tested is appropriate to capture a dose-response relationship. If no

significant inhibition is observed even at high concentrations, it confirms the low inhibitory

potential.

Solubility Issues: At higher concentrations, enalaprilat may have limited solubility in the

assay buffer, leading to inaccurate effective concentrations. Visually inspect for

precipitation and consider using a lower concentration of organic solvent (e.g., DMSO) if

compatible with the enzyme system.

Assay Interference: The analytical method (e.g., LC-MS/MS) used to detect the metabolite

of the probe substrate might be experiencing interference from enalaprilat or its vehicle.

Run control samples with enalaprilat alone to check for any interfering peaks.

Incorrect Pre-incubation Time: If evaluating time-dependent inhibition, ensure the pre-

incubation time is sufficient for any potential interaction to occur.[10]

Scenario 2: Unexpectedly high intracellular accumulation of a co-administered drug in a

transporter interaction study with Enalaprilat.

Problem: In a cell-based assay (e.g., HEK293 cells overexpressing OAT3), the intracellular

concentration of a known OAT3 substrate is higher than expected when co-incubated with
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enalaprilat.

Possible Causes & Troubleshooting Steps:

Low Affinity of Enalaprilat: Enalaprilat has a low affinity for OAT3.[7] At the concentrations

tested, it may not be effectively competing with the probe substrate for transport, leading

to minimal inhibition of uptake.

Involvement of Other Transporters: The cell line may express other endogenous uptake

transporters that are not inhibited by enalaprilat, leading to the continued accumulation of

the substrate. Use a panel of cell lines expressing different transporters to dissect the

specific interactions.

Experimental Design Flaw: Review the experimental design, including buffer composition,

pH, and incubation times, to ensure they are optimal for the transporter being studied.

Cell Viability: High concentrations of enalaprilat or the co-administered drug could be

causing cytotoxicity, leading to membrane disruption and non-specific leakage of the

substrate into the cells. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel.

Data Presentation
Table 1: In Vitro CYP450 Inhibition Potential of Enalaprilat

CYP Isoform Probe Substrate IC50 (µM) Inhibition Potential

CYP1A2 Phenacetin > 100 Very Low

CYP2C9 Diclofenac > 100 Very Low

CYP2C19 S-mephenytoin > 100 Very Low

CYP2D6 Dextromethorphan > 100 Very Low

CYP3A4 Midazolam > 100 Very Low

Note: Data are representative and intended for illustrative purposes.

Table 2: Transporter Interaction Profile of Enalaprilat
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Transporter Cell System
Substrate/Inhi
bitor

Km / Ki (µM) Conclusion

OAT3 HEK293 Inhibitor ~640[7]
Low affinity

inhibitor

OAT4 HEK293 Inhibitor > 3000[7]
Very low affinity

inhibitor

MRP2 Vesicles Substrate Not Determined Substrate

Note: Data are based on published findings and are for illustrative purposes.

Experimental Protocols
Protocol 1: Cytochrome P450 Inhibition Assay (IC50
Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Enalaprilat against

major human CYP450 isoforms.

Materials:

Human liver microsomes (HLM) or recombinant human CYP enzymes

NADPH regenerating system

CYP isoform-specific probe substrates (see Table 1)

Enalaprilat

Control inhibitors (e.g., ketoconazole for CYP3A4)

Phosphate buffer (pH 7.4)

Acetonitrile with internal standard for reaction termination

96-well plates
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LC-MS/MS system

Methodology:

Prepare a stock solution of Enalaprilat in a suitable solvent (e.g., DMSO).

In a 96-well plate, add phosphate buffer, HLM or recombinant enzymes, and varying

concentrations of Enalaprilat or a control inhibitor.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating

system.

Incubate at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear

range.

Stop the reaction by adding cold acetonitrile containing an internal standard.

Centrifuge the plate to pellet the protein.

Transfer the supernatant to a new plate for analysis.

Quantify the formation of the specific metabolite of the probe substrate using a validated LC-

MS/MS method.

Calculate the percent inhibition at each Enalaprilat concentration relative to the vehicle

control and determine the IC50 value by non-linear regression analysis.

Protocol 2: OAT3 Inhibition Assay using Cell-Based
Uptake
Objective: To assess the inhibitory potential of Enalaprilat on the OAT3-mediated uptake of a

probe substrate.

Materials:

HEK293 cells stably expressing human OAT3 and mock-transfected HEK293 cells
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Radiolabeled OAT3 probe substrate (e.g., [3H]-estrone-3-sulfate)

Enalaprilat

Control inhibitor (e.g., probenecid)

Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer

Cell lysis buffer

Scintillation cocktail and counter

24-well cell culture plates

Methodology:

Seed both OAT3-expressing and mock-transfected cells in 24-well plates and grow to

confluence.

On the day of the experiment, wash the cell monolayers with warm HBSS.

Pre-incubate the cells for 10 minutes at 37°C with HBSS containing varying concentrations

of Enalaprilat, a control inhibitor, or vehicle control.

Initiate the uptake by adding the radiolabeled probe substrate to each well.

Incubate for a short period (e.g., 2-5 minutes) at 37°C, ensuring uptake is in the linear range.

Stop the uptake by rapidly aspirating the solution and washing the cell monolayers three

times with ice-cold HBSS.

Lyse the cells with a suitable lysis buffer.

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Determine the protein concentration in each well to normalize the uptake data.
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Calculate the OAT3-specific uptake by subtracting the uptake in mock cells from that in

OAT3-expressing cells.

Determine the percent inhibition of OAT3-specific uptake at each Enalaprilat concentration

and calculate the IC50 value.

Mandatory Visualizations
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Caption: Mechanism of action of Enalaprilat in the RAAS pathway.
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Caption: Experimental workflow for a CYP450 inhibition assay.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1667061/docs?utm_src=pdf-body-img#technical-support-center-optimizing-experimental-design-for-enalapril-drug-interaction-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667061?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inconsistent IC50 in
CYP Inhibition Assay

Is Enalaprilat a known
weak inhibitor?

Is there evidence of
precipitation?

Are there interfering
peaks in LC-MS/MS?

Confirm with appropriate
concentration range.

Adjust solvent or
concentration. Modify analytical method.

Click to download full resolution via product page

Caption: Troubleshooting logic for inconsistent IC50 values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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